Structural Differentiation from Isoindoline-2-carboxamide Isomer
The target compound is a structural isomer of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isoindoline-2-carboxamide (CAS 1375745-38-2). The only difference is the position of the carboxamide nitrogen: position 1 (indoline) vs. position 2 (isoindoline). This change alters the ring fusion pattern, impacting electron density distribution and conformational flexibility . No direct head-to-head biological or reactivity data has been published comparing these two isomers.
| Evidence Dimension | Structural isomerism (position of carboxamide nitrogen) |
|---|---|
| Target Compound Data | Indoline-1-carboxamide (N at position 1) |
| Comparator Or Baseline | Isoindoline-2-carboxamide (N at position 2, CAS 1375745-38-2) |
| Quantified Difference | Qualitative difference in scaffold connectivity; no quantitative comparative data available |
| Conditions | N/A |
Why This Matters
For procurement, this structural distinction is critical as even minor changes in scaffold connectivity can lead to vastly different biological activities and chemical reactivities, making the isomers non-interchangeable for specific applications.
